molecular formula C9H14N2O2 B12360856 6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12360856
M. Wt: 182.22 g/mol
InChI Key: VZNJVORCVTVXFR-UHFFFAOYSA-N
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Description

6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound has a unique structure that makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family.

    Dihydroquinazoline: A reduced form of quinazoline.

    Quinazoline-2,4-dione: A closely related compound with similar structural features.

Uniqueness

6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to its specific methyl substitution and hexahydro structure. This gives it distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h5-7H,2-4H2,1H3,(H2,10,11,12,13)

InChI Key

VZNJVORCVTVXFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)NC(=O)N2

Origin of Product

United States

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